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Abstract

3',4',5'-Trimethoxyacetophenone is a polysubstituted aromatic ketone that has emerged as a
pivotal starting material in the synthesis of a diverse array of biologically active compounds. Its
unique structural motif, featuring a trimethoxyphenyl group, is a key pharmacophore in
numerous molecules with potential therapeutic applications, particularly in oncology. This
technical guide provides a comprehensive overview of the synthesis, chemical properties, and
applications of 3',4',5'-trimethoxyacetophenone as a synthetic building block. Detailed
experimental protocols for its synthesis and its utilization in key reactions, alongside tabulated
guantitative data and visual diagrams of relevant biological pathways, are presented to serve
as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

3',4',5'-Trimethoxyacetophenone, a white to yellow crystalline powder, is an aromatic ketone
with the chemical formula C11H1404 and a molecular weight of 210.23 g/mol .[1][2] Its structure
is characterized by an acetophenone core substituted with three methoxy groups at the 3, 4,
and 5 positions of the phenyl ring.[1][3] This substitution pattern renders the aromatic ring
electron-rich and imparts specific reactivity and biological properties to its derivatives.[4] The
primary significance of 3',4',5'-trimethoxyacetophenone lies in its role as a versatile
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intermediate for the synthesis of more complex molecules, including chalcones, flavonoids, and

various heterocyclic compounds.[5][6] Many of these derivatives have demonstrated significant

pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.

[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of 3',4',5'-Trimethoxyacetophenone is

provided in the table below.

Property Value Reference(s)

CAS Number 1136-86-3 [2]

Molecular Formula C11H1404 [1]

Molecular Weight 210.23 g/mol [2]
White to yellow crystalline

Appearance [8]
powder

Melting Point 78-80 °C [2]

Boiling Point 173-174 °C at 10 mmHg [2]
Slightly soluble in water;

Solubility Soluble in organic solvents like  [1][4]
ethanol and acetone.
VUGQIIQFXCXZJU-

InChlKey [2]
UHFFFAOYSA-N
CC(=0)C1=CC(=C(C(=C1)0C

SMILES (=0) (=C(CE=CHo)

0C)0oC

Synthesis of 3',4',5'-Trimethoxyacetophenone

The synthesis of 3',4',5'-trimethoxyacetophenone can be achieved through several

established methods, most notably via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.[5]

[6]
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Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene

This is a common and effective method for synthesizing 3',4',5'-trimethoxyacetophenone.
The reaction involves the electrophilic aromatic substitution of 1,2,3-trimethoxybenzene with an
acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically

aluminum chloride (AICI3).[9][10]
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Caption: Friedel-Crafts Acylation Workflow for 3',4',5'-Trimethoxyacetophenone Synthesis.
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Experimental Protocol: Friedel-Crafts Acylation
e Materials:

o 1,2,3-Trimethoxybenzene

o Anhydrous Aluminum Chloride (AICI3)

o Acetyl Chloride

o Anhydrous Dichloromethane (DCM)

o Ice

o Concentrated Hydrochloric Acid (HCI)

o Saturated Sodium Bicarbonate Solution

o Anhydrous Magnesium Sulfate (MgSQOa)
e Procedure:

o In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1
equivalents) in anhydrous dichloromethane at 0 °C in an ice-water bath.[9]

o Add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane
dropwise to the stirred AICIs suspension over 15-20 minutes, maintaining the temperature
below 5 °C.[9]

o After the addition is complete, add a solution of 1,2,3-trimethoxybenzene (1.0 equivalent)
in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, keeping
the temperature at or below 0 °C.[9]

o Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin
Layer Chromatography (TLC).
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o Once the reaction is complete, carefully pour the reaction mixture into a beaker containing
a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[9]

o Transfer the mixture to a separatory funnel and separate the organic layer.
o Extract the aqueous layer twice with dichloromethane.[9]

o Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution, and brine.[9]

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.[9]

o Purify the crude 3',4',5'-trimethoxyacetophenone by recrystallization from a suitable
solvent system (e.g., ethanol/water).

Applications as a Synthetic Building Block

3',4',5'-Trimethoxyacetophenone is a cornerstone for the synthesis of a multitude of
biologically active molecules. Its most prominent application is in the synthesis of chalcones,
which serve as precursors to other important heterocyclic systems.

Synthesis of Chalcones via Claisen-Schmidt
Condensation

Chalcones are synthesized through a base- or acid-catalyzed Claisen-Schmidt condensation
between 3',4',5'-trimethoxyacetophenone and various substituted aromatic aldehydes.[5][11]
This reaction is highly versatile, allowing for the generation of a large library of chalcone
derivatives with diverse substitution patterns on the B-ring.

Base (e.g., NaOH) S’Qégtxhnéﬁg]r?:y' Deprotonation Enolate Intermediate Nucleophilic Attack Arorﬁgﬁitﬂ;?ﬂ]y . Dehydration Chalcone Derivative

Click to download full resolution via product page

Caption: General Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.
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Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
e Materials:

o 3',4'5'-Trimethoxyacetophenone

[¢]

Substituted Aromatic Aldehyde

[e]

Ethanol (or other suitable solvent)

o

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%)

[¢]

Dilute Hydrochloric Acid (HCI)
e Procedure:

o Dissolve equimolar amounts of 3',4',5'-trimethoxyacetophenone and the desired
aromatic aldehyde in ethanol in a round-bottom flask.

o Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide
with stirring.

o Allow the reaction mixture to stir at room temperature for several hours (typically 2-24
hours), monitoring the reaction progress by TLC.

o Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify
with dilute hydrochloric acid.

o Collect the precipitated chalcone by vacuum filtration, wash with cold water, and dry.
o Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Table of Representative Chalcones Synthesized from 3',4',5'-Trimethoxyacetophenone
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Aldehyde Chalcone Reaction .
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carboxaldehyde Ethanol, reflux
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Synthesis of Dihydropyrimidinones (DHPMs) via
Biginelli Reaction

Chalcones derived from 3',4',5'-trimethoxyacetophenone can be further utilized to synthesize
dihydropyrimidinones (DHPMs) through a Biginelli or Biginelli-like reaction.[5][13] This
multicomponent reaction typically involves the chalcone, urea or thiourea, and a catalytic
amount of acid.[13][14]

Experimental Protocol: Biginelli Reaction for DHPM Synthesis

o Materials:

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.beilstein-journals.org/bjoc/articles/13/7
https://www.benchchem.com/product/b153969?utm_src=pdf-body
https://janeway.uncpress.org/capstone/article/id/2438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3765801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3765801/
https://www.jetir.org/papers/JETIR1902B06.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chalcone derivative

[e]

o

Urea (or Thiourea)

Ethanol

[¢]

[¢]

Concentrated Hydrochloric Acid (catalyst)

e Procedure:

o In a round-bottom flask, dissolve the chalcone (1 equivalent) and urea (1.5 equivalents) in
ethanol.

o Add a catalytic amount of concentrated hydrochloric acid to the mixture.

o Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

o Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
o Collect the precipitated dihydropyrimidinone by filtration, wash with water, and dry.

o Recrystallize the crude product from a suitable solvent.

Biological Significance of Derivatives

Derivatives of 3',4',5'-trimethoxyacetophenone, particularly chalcones and their heterocyclic
counterparts, have garnered significant interest in medicinal chemistry due to their potent
biological activities.

Tubulin Polymerization Inhibition

A significant number of chalcones bearing the 3,4,5-trimethoxyphenyl moiety have been
identified as potent inhibitors of tubulin polymerization.[15][16] These compounds bind to the
colchicine binding site on B-tubulin, disrupting the dynamic equilibrium of microtubule assembly
and disassembly.[16] This leads to cell cycle arrest in the G2/M phase and ultimately induces
apoptosis in cancer cells.[15] The natural product Combretastatin A-4, a potent anticancer
agent, features a trimethoxyphenyl ring, and many synthetic analogues have been developed
based on this scaffold.[17][18]
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Caption: Mechanism of Tubulin Polymerization Inhibition by 3',4',5'-Trimethoxychalcones.

Modulation of Signhaling Pathways

Recent studies have indicated that certain chalcone derivatives can modulate key signaling
pathways implicated in cancer progression, such as the JAK/STAT and VEGF pathways.

o JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription
(JAK/STAT) pathway is crucial for cytokine-mediated cell signaling that governs cell
proliferation, differentiation, and survival.[7][19] Dysregulation of this pathway is a hallmark of
many cancers. Specific chalcones have been shown to inhibit the phosphorylation of JAK
and STAT proteins, thereby blocking downstream signaling and inducing anticancer effects.
[7][19] For instance, the synthetic chalcone a-Br-2',3,4,4'-tetramethoxychalcone has been
identified as a novel JAK/STAT inhibitor.[19]

o VEGF Signaling Pathway: Vascular endothelial growth factor (VEGF) and its receptor
(VEGFR) play a central role in angiogenesis, the formation of new blood vessels, which is
essential for tumor growth and metastasis.[9] Chalcone derivatives have been designed as
potential VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade that
promotes endothelial cell proliferation and migration.[9][20]
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Caption: Inhibition of VEGF and JAK/STAT Signaling Pathways by Chalcone Derivatives.

Conclusion

3',4',5'-Trimethoxyacetophenone is a highly valuable and versatile building block in modern
organic synthesis and medicinal chemistry. Its readily accessible nature and the straightforward
methodologies for its conversion into a wide range of derivatives, most notably chalcones,
make it an attractive starting material for the development of novel bioactive compounds. The
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recurrent presence of the 3,4,5-trimethoxyphenyl moiety in potent anticancer agents that target

fundamental cellular processes like tubulin dynamics and key signaling pathways underscores

the continued importance of this scaffold in drug discovery. This technical guide provides a

solid foundation for researchers to explore the full potential of 3',4',5'-

trimethoxyacetophenone in their synthetic and therapeutic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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